molecular formula C21H29N5O5 B2850271 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941964-95-0

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2850271
CAS RN: 941964-95-0
M. Wt: 431.493
InChI Key: DLHXSPKJZRKNJR-UHFFFAOYSA-N
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Description

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O5 and its molecular weight is 431.493. The purity is usually 95%.
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Scientific Research Applications

Bromophenols and Nucleoside Base Derivatives

Research on bromophenols coupled with nucleoside base derivatives isolated from the red alga Rhodomela confervoides has shown the structural diversity and potential biological activities these compounds possess (Ma et al., 2007). These findings underscore the importance of marine natural products and their novel structures for potential pharmacological applications.

Pyrano Benzoxazolones from Methoxyimino Derivatives

The study on 1-8H-Pyrano[3,2-g]benzoxazol-8-ones from 7-Methoxyimino-4-methylchromene-2,8-dione demonstrates the versatility of organic synthesis in creating complex molecules with potential for diverse chemical and biological applications (Nicolaides et al., 1993). This work illustrates the synthetic routes to novel compounds that could serve as scaffolds for further pharmaceutical development.

Cardiovascular Activity of Purine Derivatives

A study focused on the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones highlights the potential therapeutic uses of purine derivatives in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004). This exemplifies the ongoing research into novel compounds for medical applications, especially in areas where current treatments may be limited.

Antioxidant Activity of Ethosuximide Derivatives

Investigations into the antioxidant activity of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants provide insights into the potential for these compounds to mitigate oxidative stress, a factor in many diseases (Hakobyan et al., 2020). This research is indicative of the multifaceted approaches to discovering new therapeutic agents from existing drug frameworks.

Naphthoquinone Derivatives and Pharmacology

A review on the chemistry and pharmacology of 7-Methyljuglone, a naphthoquinone derivative, underscores the broad pharmacological activities of such compounds, including antibacterial, antifungal, and anticancer properties (Mbaveng & Kuete, 2014). This highlights the ongoing interest in naphthoquinones and related structures for their potential as bioactive molecules.

properties

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O5/c1-4-14-7-5-8-16(11-14)31-13-15(27)12-26-17-18(25(2)21(29)24-19(17)28)23-20(26)22-9-6-10-30-3/h5,7-8,11,15,27H,4,6,9-10,12-13H2,1-3H3,(H,22,23)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHXSPKJZRKNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCCOC)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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